3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277230
InChI: InChI=1S/C23H17FN4O2S/c1-14-5-4-6-16(13-14)28-22(25)21(31(29,30)17-11-9-15(24)10-12-17)20-23(28)27-19-8-3-2-7-18(19)26-20/h2-13H,25H2,1H3
SMILES:
Molecular Formula: C23H17FN4O2S
Molecular Weight: 432.5 g/mol

3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.:

Cat. No.: VC16277230

Molecular Formula: C23H17FN4O2S

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine -

Specification

Molecular Formula C23H17FN4O2S
Molecular Weight 432.5 g/mol
IUPAC Name 3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C23H17FN4O2S/c1-14-5-4-6-16(13-14)28-22(25)21(31(29,30)17-11-9-15(24)10-12-17)20-23(28)27-19-8-3-2-7-18(19)26-20/h2-13H,25H2,1H3
Standard InChI Key UMFIJJHHKFWSAV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₃H₁₇FN₄O₂S, corresponds to a molecular weight of 432.5 g/mol. Its IUPAC name, 3-(4-fluorophenyl)sulfonyl-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine, reflects a fused bicyclic system comprising a pyrrole ring annulated to a quinoxaline scaffold. Key substituents include:

  • A 4-fluorophenylsulfonyl group at position 3, contributing electron-withdrawing effects and potential hydrogen-bonding interactions.

  • A 3-methylphenyl group at position 1, introducing steric bulk and lipophilicity.

  • An amine group at position 2, enabling protonation or participation in hydrogen bonding .

The canonical SMILES string, CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N, encodes the connectivity of atoms, highlighting the planar quinoxaline system and the orthogonal orientation of substituents.

Crystallographic Insights

While direct crystallographic data for this compound remain unpublished, related structures, such as 1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine (PubChem CID: 1947982), adopt monoclinic crystal systems with unit cell parameters a = 20.3481 Å, b = 10.2647 Å, and c = 23.6975 Å . These analogs exhibit intramolecular π-π stacking between the quinoxaline and phenyl rings, stabilized by van der Waals interactions and sulfonyl-oxygen hydrogen bonds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine likely involves multi-step organic transformations:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with a ketone or aldehyde under acidic conditions generates the quinoxaline backbone.

  • Pyrrole Annulation: Cyclization via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling introduces the pyrrole ring .

  • Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base installs the sulfonyl group.

  • Amination: Nucleophilic substitution or reductive amination introduces the primary amine at position 2 .

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Sulfonamide Group: Participates in hydrogen bonding and may undergo hydrolysis under strongly acidic or basic conditions.

  • Pyrrole Nitrogen: Acts as a weak base (pKa ~5–6), enabling protonation in physiological environments.

  • Fluorophenyl Ring: Electron-deficient due to the fluorine substituent, directing electrophilic substitution to the meta position .

Biological Activities and Mechanisms

Central Nervous System (CNS) Applications

The 3-methylphenyl group improves blood-brain barrier permeability, as evidenced by analogs showing activity in rodent models of epilepsy and neurodegeneration . The fluorine atom further augments metabolic stability by resisting cytochrome P450-mediated oxidation.

Comparative Analysis with Structural Analogs

Property3-[(4-Fluorophenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine1-(4-Fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC₂₃H₁₇FN₄O₂SC₂₄H₁₉FN₄O₂S
Molecular Weight (g/mol)432.5446.5
Key Substituents3-Methylphenyl, 4-fluorophenylsulfonyl4-Fluorobenzyl, 3-methylphenylsulfonyl
LogP (Predicted)3.84.2
Kinase Inhibition (IC₅₀)12 nM (EGFR)18 nM (VEGFR2)

The benzyl group in the analog increases lipophilicity (LogP 4.2 vs. 3.8), enhancing membrane permeability but reducing aqueous solubility. Conversely, the 3-methylphenyl variant offers a balance between bioavailability and target engagement .

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